molecular formula C15H32O3 B14594635 Acetic acid--tridecan-3-ol (1/1) CAS No. 60826-31-5

Acetic acid--tridecan-3-ol (1/1)

Cat. No.: B14594635
CAS No.: 60826-31-5
M. Wt: 260.41 g/mol
InChI Key: YTKORKLKPUORIU-UHFFFAOYSA-N
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Description

Acetic acid–tridecan-3-ol (1/1) is a chemical compound that combines acetic acid and tridecan-3-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecan-3-ol is an alcohol with a long carbon chain, specifically a 13-carbon chain with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.

Major Products

    Oxidation: Tridecan-3-one or tridecanoic acid.

    Reduction: Tridecan-3-ol and acetic acid.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–dodecan-3-ol (1/1): Similar structure but with a 12-carbon chain.

    Acetic acid–tetradecan-3-ol (1/1): Similar structure but with a 14-carbon chain.

    Acetic acid–hexadecan-3-ol (1/1): Similar structure but with a 16-carbon chain.

Uniqueness

Acetic acid–tridecan-3-ol (1/1) is unique due to its specific carbon chain length, which influences its physical and chemical properties. The 13-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments .

Properties

CAS No.

60826-31-5

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;tridecan-3-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

YTKORKLKPUORIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC)O.CC(=O)O

Origin of Product

United States

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